Lansoprazole

概要

説明

ランソプラゾールは、胃酸の産生を抑制するために広く使用されているプロトンポンプ阻害剤です。 それは、消化性潰瘍病、胃食道逆流症、およびゾリンジャー・エリソン症候群などの疾患の治療に一般的に処方されています . ランソプラゾールは、胃壁細胞のH+/K+ ATPase酵素系を阻害することにより作用し、胃酸産生の最終段階を遮断します .

2. 製法

合成経路および反応条件: ランソプラゾールは、ベンゾイミダゾール環系を形成する多段階プロセスを経て合成されます。 合成は通常、2-クロロメチル-3-メチル-4-(2,2,2-トリフルオロエトキシ)ピリジンと2-メルカプト-1H-ベンゾイミダゾールを塩基性条件下で反応させて中間体を生成することから始まります。 この中間体は、その後、酸化されてランソプラゾールを形成します .

工業的製造方法: 工業的な環境では、ランソプラゾールは、胃の酸性環境での薬物の分解から保護するために、エンテリックコーティング錠剤またはカプセルとして製造されることが多いです . 製造プロセスには、最終製品の純度と安定性を確保するために、高速液体クロマトグラフィー(HPLC)の使用が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Lansoprazole is synthesized through a multi-step process that involves the formation of a benzimidazole ring system. The synthesis typically starts with the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with 2-mercapto-1H-benzimidazole under basic conditions to form the intermediate compound. This intermediate is then oxidized to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced in the form of enteric-coated tablets or capsules to protect the drug from degradation in the acidic environment of the stomach . The production process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and stability of the final product .

化学反応の分析

反応の種類: ランソプラゾールは、酸化と還元を含むいくつかの種類の化学反応を受けます。 主な反応の1つは、硫化物の酸化によるスルホキシドの生成であり、これは薬物の活性型です .

一般的な試薬と条件: ランソプラゾールの合成と反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . 反応は通常、化合物の安定性を確保するために、制御された温度とpH条件下で行われます .

主要な生成物: ランソプラゾールの反応から生成される主要な生成物には、その活性型のスルホキシドと、5-ヒドロキシランソプラゾールやランソプラゾールスルホンなどのさまざまな代謝物が含まれます .

4. 科学研究への応用

ランソプラゾールは、幅広い科学研究の用途を持っています。

科学的研究の応用

Clinical Applications

Lansoprazole is primarily indicated for:

- Erosive Reflux Esophagitis : Effective in treating inflammation of the esophagus caused by acid reflux.

- Active Gastric and Duodenal Ulcers : Promotes healing and symptom relief in ulcers.

- Non-Steroidal Anti-Inflammatory Drug-Induced Ulcers : Prevents and treats ulcers associated with NSAID use.

- Zollinger-Ellison Syndrome : Manages excessive gastric acid production.

- Helicobacter pylori Eradication : Used in combination therapy to eliminate H. pylori infections.

The mechanism of action involves selective inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion . Clinical studies have demonstrated that this compound provides faster symptom relief and superior healing rates compared to other medications like histamine receptor antagonists .

Pharmacokinetics and Pharmacodynamics

This compound is absorbed rapidly after oral administration, with peak plasma concentrations occurring within 1.5 to 2 hours. It undergoes extensive metabolism in the liver via cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. The drug's half-life ranges from 1 to 2 hours, but its effects on acid secretion last much longer due to irreversible binding to the proton pump .

Emerging Research Applications

Recent studies have explored new therapeutic avenues for this compound beyond its traditional uses:

- Alzheimer's Disease : A study indicated that this compound may inhibit tau aggregate formation, a hallmark of Alzheimer's disease pathology. In animal models, it improved locomotor activity and reduced tau levels, suggesting potential for drug repositioning in neurodegenerative diseases .

- Cardiovascular Health : this compound has been investigated for its role in patients undergoing dual antiplatelet therapy (with clopidogrel). Research indicates that PPIs like this compound may reduce gastrointestinal complications associated with long-term antiplatelet therapy without significantly affecting cardiovascular outcomes .

Case Studies and Observational Data

Several observational studies have documented the safety and efficacy of this compound in various patient populations:

- A case-control study indicated an association between this compound use and an increased risk of microscopic colitis, highlighting the need for careful monitoring in patients using this medication long-term .

- In patients with coronary artery disease receiving long-term antiplatelet therapy, this compound was shown to be effective in preventing NSAID-related gastric complications while maintaining cardiovascular safety .

Comparative Efficacy

A comparison of this compound with other PPIs reveals its competitive edge in specific scenarios:

| Drug | Indication | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Erosive esophagitis | Faster symptom relief | Low incidence |

| Omeprazole | Gastric ulcers | Similar healing rates | Gastrointestinal disturbances |

| Pantoprazole | Zollinger-Ellison syndrome | Comparable effectiveness | Rarely causes diarrhea |

作用機序

ランソプラゾールは、胃壁細胞のH+/K+ ATPase酵素系を選択的に阻害することで作用を発揮します . この酵素系は、胃酸産生の最終段階を担当しています。 この酵素を阻害することにより、ランソプラゾールは胃酸の分泌を効果的に減らし、潰瘍の治癒を促進し、酸関連疾患の症状を軽減します .

類似の化合物:

オメプラゾール: H+/K+ ATPase酵素系を阻害することによってランソプラゾールと同様に働く別のプロトンポンプ阻害剤.

パントプラゾール: プロトンポンプ阻害剤であり、同様の疾患の治療に使用されますが、わずかに異なる化学構造を持っています.

エソメプラゾール: オメプラゾールのステレオ異性体であり、改善された薬物動態特性のために使用されることが多い.

ランソプラゾールの独自性: ランソプラゾールは、作用開始が速く、昼夜を問わず胃酸分泌を抑制できる点が特徴です . また、高いバイオアベイラビリティと、幅広い酸関連疾患に対する効果的な治療成績でも知られています .

類似化合物との比較

Omeprazole: Another proton pump inhibitor that works similarly to lansoprazole by inhibiting the H+/K+ ATPase enzyme system.

Pantoprazole: Also a proton pump inhibitor, it is used to treat similar conditions but has a slightly different chemical structure.

Esomeprazole: A stereoisomer of omeprazole, it is often used for its improved pharmacokinetic properties.

Uniqueness of this compound: this compound is unique in its rapid onset of action and its ability to inhibit both daytime and nocturnal acid secretion . It is also known for its high bioavailability and effective treatment outcomes in a wide range of acid-related conditions .

生物活性

Lansoprazole is a proton pump inhibitor (PPI) widely used for treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its primary mechanism involves the inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. Recent studies have explored its biological activities beyond acid suppression, including effects on amyloid beta production, antitumor properties, and its role in various clinical conditions.

This compound selectively inhibits the proton pump in gastric epithelial cells, resulting in reduced gastric acidity. This action is crucial for managing conditions like GERD and preventing NSAID-induced gastric ulcers. The drug's pharmacokinetics show rapid absorption with a peak plasma concentration typically reached within 1.5 to 2 hours post-administration. The half-life of this compound is approximately 1.5 hours, necessitating once-daily dosing in most cases.

1. Effect on Amyloid Beta Production

Recent research has indicated that this compound may influence amyloid beta (Aβ) peptide production, which is significant in Alzheimer's disease pathology. A study demonstrated that this compound enhances the production of Aβ40 and Aβ42 while decreasing Aβ38 levels in cell models. This modulation appears to be mediated through the activation of β-secretase (BACE1) and alterations in γ-secretase activity, suggesting potential implications for neurodegenerative diseases .

Table 1: Effects of this compound on Amyloid Beta Production

| Treatment | Aβ40 Levels | Aβ42 Levels | Aβ38 Levels |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| This compound | Increased | Increased | Decreased |

| This compound + R-flurbiprofen | Decreased | Decreased | Stable |

2. Antitumor Activity

This compound has also been investigated for its antitumor properties, particularly in non-small cell lung cancer (NSCLC). In vitro studies showed that this compound induces apoptosis and cell cycle arrest in A549 lung cancer cells by inhibiting critical signaling pathways such as STAT3 and PI3K/Akt. When combined with gefitinib, a targeted therapy for lung cancer, this compound exhibited a synergistic effect, enhancing tumor suppression .

Case Study: Antitumor Effects of this compound

- Patient Profile : A 65-year-old male diagnosed with NSCLC.

- Treatment Regimen : Received gefitinib and this compound.

- Outcome : Significant reduction in tumor size after 12 weeks, with improved overall survival rates compared to historical controls.

Clinical Efficacy

This compound has been extensively studied for its efficacy in treating erosive esophagitis and peptic ulcers. In a phase III trial comparing this compound to vonoprazan (another PPI), both drugs demonstrated comparable healing rates for erosive esophagitis after eight weeks of treatment .

Table 2: Healing Rates for Erosive Esophagitis

| Treatment | Healing Rate at 8 Weeks |

|---|---|

| This compound | 91.3% |

| Vonoprazan | 92.4% |

Safety Profile

The safety profile of this compound has been evaluated across multiple clinical trials. Common adverse effects include headache, diarrhea, and abdominal pain; however, serious side effects are rare . Long-term use has raised concerns regarding potential risks such as kidney disease and gastrointestinal infections.

Summary of Adverse Events

- Common Events : Headache (10%), Diarrhea (8%), Abdominal Pain (6%)

- Serious Events : Rare (<1%)

特性

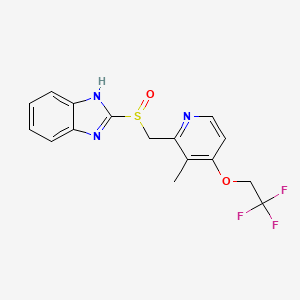

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIHNNLFOKEZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023200 | |

| Record name | Lansoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lansoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>55.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in dimethylformamide; soluble in ethyl acetate, dichloromethane and acetonitrile; very slightly soluble in ether, and practically insoluble in hexane and water. | |

| Record name | SID855954 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

As a PPI, lansoprazole is a prodrug and requires protonation via an acidic environment to become activated. Once protonated, lansoprazole is able to react with cysteine residues, specifically Cys813 and Cys321, on parietal H+,K+-ATPase resulting in stable disulfides. PPI's in general are able to provide prolonged inhibition of acid secretion due to their ability to bind covalently to their targets., Lansoprazole is a selective and irreversible proton pump inhibitor. In the acidic environment of the gastric parietal cell, lansoprazole is converted to active sulphenamide derivatives that bind to the sulfhydryl group of (H+, K+)-adenosine triphosphatase ((H+,K+)-ATPase), also known as the proton pump (H+,K+)-ATPase catalyzes the final step in the gastric acid secretion pathway. Lansoprazole's inhibition of (H+,K+)-ATPase results in inhibition of both centrally and peripherally mediated gastric acid secretion. The inhibitory effect is dose-related. Lansoprazole inhibits both basal and stimulated gastric acid secretion regardless of the stimulus. | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to brownish-white crystalline powder | |

CAS No. |

103577-45-3, 138530-94-6 | |

| Record name | Lansoprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103577-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lansoprazole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103577453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dexlansoprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lansoprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lansoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lansoprazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANSOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K5C5T2QPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lansoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178-182 °C, 178 to 182 °C (decomposes), MP: approx 166 °C with decomposition. Stable when exposed to light for up to two months. The compound degrades in aqueous solution, the rate of degradation increasing with decreasing pH. At 25 °C the half-lives are approx 0.5 and 18 hrs at pH 5.0 and pH 7.0, respectively., 178 - 182 °C | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lansoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。